Methyl 4-nitrobenzo[b]thiophene-2-carboxylate
Overview
Description
“Methyl 4-nitrobenzo[b]thiophene-2-carboxylate” is a chemical compound with the molecular formula C10H7NO4S . It is a derivative of benzo[b]thiophene, a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom .
Synthesis Analysis
The synthesis of thiophene derivatives, including “Methyl 4-nitrobenzo[b]thiophene-2-carboxylate”, often involves heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis
The molecular structure of “Methyl 4-nitrobenzo[b]thiophene-2-carboxylate” can be analyzed using various techniques. For example, X-ray crystallography can be used to determine the three-dimensional arrangement of atoms in the molecule . In addition, Infrared (IR) spectroscopy can be used to identify functional groups in the molecule .Chemical Reactions Analysis
The chemical reactions involving “Methyl 4-nitrobenzo[b]thiophene-2-carboxylate” can be complex and varied. For example, it can undergo fluorodenitration in the presence of tetramethylammonium fluoride to yield methyl 4-chloro-2-fluorobenzoate .Physical And Chemical Properties Analysis
“Methyl 4-nitrobenzo[b]thiophene-2-carboxylate” has a molecular weight of 237.23 . Other physical and chemical properties such as boiling point, melting point, and solubility can be determined using various experimental techniques.Scientific Research Applications
Synthesis and Reactivity
Methyl 4-nitrobenzo[b]thiophene-2-carboxylate's reactivity and potential for synthesis are illustrated in various studies. For instance, the nitration of benzo[b]thiophen-2-carboxylic acid under different conditions results in a mixture of products, highlighting its versatility in chemical reactions (Cooper & Scrowston, 1971). Similarly, the synthesis of 2-methyl-5-nitrobenzo[b]thiophene demonstrates the molecule's potential as a building block for various organic assemblies (Migulin, 2016).
Chemical Interactions and Mechanisms
Studies have explored the complex chemical interactions involving derivatives of methyl 4-nitrobenzo[b]thiophene-2-carboxylate. For instance, the reaction of 3-bromo-2-nitrobenzo[b]thiophene with amines led to unexpected isomers, shedding light on aromatic nucleophilic substitutions and their mechanisms (Guerrera, Salerno, Lamartina, & Spinelli, 1995).
Application in Organic Synthesis
The compound and its derivatives find applications in organic synthesis. For example, the efficient synthesis of 4-substituted benzo[b]thiophene-2-carboxamidines, potent inhibitors of urokinase, demonstrates its utility in developing novel pharmacological agents (Bridges et al., 1993). Moreover, the use of derivatives like 2-methyl-6-nitrobenzoic anhydride in the synthesis of carboxylic esters and lactones highlights its role in facilitating complex organic reactions (Shiina, Ibuka, & Kubota, 2002).
Future Directions
The future directions for “Methyl 4-nitrobenzo[b]thiophene-2-carboxylate” could involve further exploration of its potential biological activities and applications. For example, it could be investigated for its potential anticancer properties . Additionally, its synthesis could be optimized, and its physical and chemical properties could be further characterized.
properties
IUPAC Name |
methyl 4-nitro-1-benzothiophene-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO4S/c1-15-10(12)9-5-6-7(11(13)14)3-2-4-8(6)16-9/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUEKXWDIHCBEHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=CC=C2S1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60731585 | |
Record name | Methyl 4-nitro-1-benzothiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60731585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-nitrobenzo[b]thiophene-2-carboxylate | |
CAS RN |
34084-87-2 | |
Record name | Methyl 4-nitro-1-benzothiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60731585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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